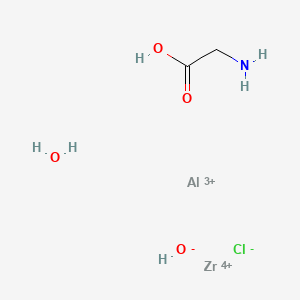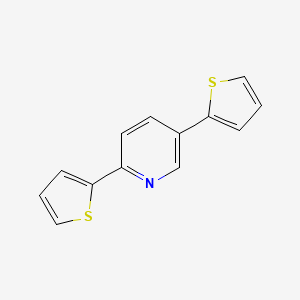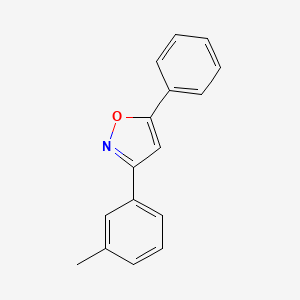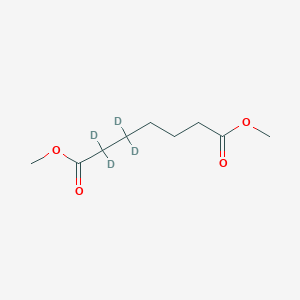
Hydridoaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydridoaluminium, also known as aluminium monohydride, is a chemical compound with the formula AlH. It is a member of the aluminium hydrides family and is characterized by its unique bonding and reactivity properties.
Méthodes De Préparation
Hydridoaluminium can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride (SiCl4) or trichlorosilane (SiHCl3) with lithium aluminium hydride (LiAlH4) in an ether or toluene solvent. This method yields hexagonal crystalline aluminium hydride with low chlorine content and increased thermal stability . Another method involves the reaction of aluminium tris(tetrahydroborate) with carbon monoxide at ambient temperatures, resulting in the formation of this compound bis(tetrahydroborate) .
Analyse Des Réactions Chimiques
Hydridoaluminium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide.
Reduction: Acts as a reducing agent in organic synthesis, particularly in the reduction of carboxylic acids and esters.
Substitution: Reacts with halides to form corresponding aluminium halides. Common reagents used in these reactions include oxygen, halides, and organic acids.
Applications De Recherche Scientifique
Hydridoaluminium has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and in the preparation of other aluminium hydrides.
Biology: Investigated for its potential use in hydrogen storage and release systems.
Medicine: Explored for its potential in drug delivery systems due to its reactivity and ability to form complexes with various molecules.
Industry: Utilized in the production of high-purity aluminium and as a catalyst in polymerization reactions
Mécanisme D'action
The mechanism of action of hydridoaluminium involves its ability to donate hydrogen atoms in reduction reactions. This compound can form complexes with Lewis bases, facilitating selective reactions with specific organic functional groups. The molecular targets and pathways involved include the reduction of carboxylic acids, esters, and other organic compounds through the donation of hydrogen atoms .
Comparaison Avec Des Composés Similaires
Hydridoaluminium can be compared with other aluminium hydrides, such as aluminium trihydride (AlH3) and lithium aluminium hydride (LiAlH4). While all these compounds serve as reducing agents, this compound is unique due to its monohydride structure, which provides distinct reactivity and stability properties. Similar compounds include:
Aluminium trihydride (AlH3): Known for its high reactivity and use in hydrogen storage.
Lithium aluminium hydride (LiAlH4): Widely used in organic synthesis as a powerful reducing agent
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Propriétés
IUPAC Name |
λ1-alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIOUNJHPCKPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[AlH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
27.9895 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13967-22-1 |
Source


|
| Record name | Aluminum hydride (AlH) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13967-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B1149552.png)

![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)

![1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B1149562.png)


![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1149572.png)
